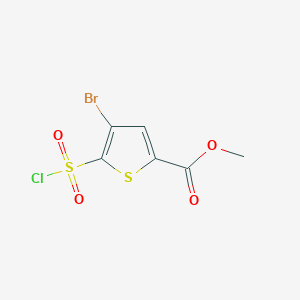

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

説明

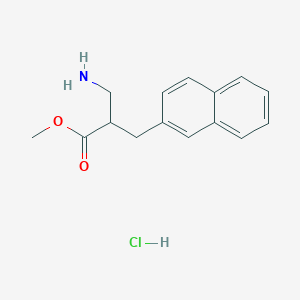

“Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO4S2 . It has a molecular weight of 319.58 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” is a liquid at room temperature .科学的研究の応用

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceuticals due to its reactive sulfonyl and bromo groups. It serves as an intermediate in the construction of more complex molecules that are active pharmaceutical ingredients (APIs). Its ability to undergo substitution reactions makes it valuable for introducing sulfonamide groups into drug molecules, which can enhance their pharmacological properties .

Agrochemical Research

In agrochemical research, Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate is used to develop new pesticides and herbicides. Its reactivity allows for the creation of thiophene derivatives that can act as potent biocides, providing protection against a wide range of agricultural pests.

Material Science

Researchers in material science employ this compound to synthesize thiophene-based polymers and small molecules. These materials exhibit interesting electronic properties, making them suitable for use in organic semiconductors, photovoltaic cells, and light-emitting diodes (LEDs).

Organic Synthesis Methodology

The compound is a key reagent in organic synthesis methodologies. It is particularly useful in cross-coupling reactions and as a building block for heterocyclic compounds. The bromo group can participate in palladium-catalyzed coupling reactions, which are fundamental in constructing complex organic structures .

Chemical Biology

In chemical biology, this molecule is used to probe the function of biological systems. By incorporating the compound into biomolecules, researchers can study the impact of sulfonation on biological processes and protein interactions .

Analytical Chemistry

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate can be used as a standard or reference compound in analytical chemistry. Its distinct spectroscopic signature helps in the calibration of instruments and validation of analytical methods .

Environmental Science

The environmental impact of thiophene derivatives, including this compound, is studied to understand their biodegradability and potential toxicity. This research is crucial for assessing the environmental risks associated with the use of such chemicals .

Catalysis

This compound finds application in catalysis research. It can act as a ligand or a precursor to catalysts used in various chemical transformations. The sulfonyl group, in particular, can enhance the catalytic activity of metal complexes .

Safety and Hazards

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAYQSPTRMDCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)